5-(4-ethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
Overview
Description
5-(4-ethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazolone Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolone core. This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Ethoxybenzylidene Group: The next step involves the condensation of the thiazolone core with 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the ethoxybenzylidene moiety.
Attachment of the Morpholinyl Group: Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction, where the thiazolone derivative reacts with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazolone core or the ethoxybenzylidene group, potentially yielding thiazolidinone derivatives or reduced benzylidene compounds.
Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiazolidinone derivatives, reduced benzylidene compounds.
Substitution: Various substituted thiazolone derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being studied as a potential lead compound for drug development.
Material Science: Due to its unique structural features, the compound is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(4-ethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- 5-(4-ethoxybenzylidene)-2-(4-piperidinyl)-1,3-thiazol-4(5H)-one
- 5-(4-ethoxybenzylidene)-2-(4-pyrrolidinyl)-1,3-thiazol-4(5H)-one
Uniqueness
Compared to similar compounds, 5-(4-ethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. The morpholinyl group contributes to its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-21-13-5-3-12(4-6-13)11-14-15(19)17-16(22-14)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKSUKDZLCWNCF-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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